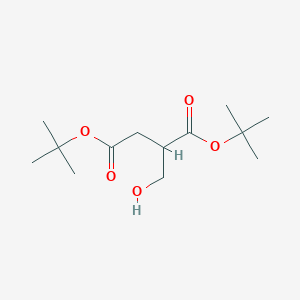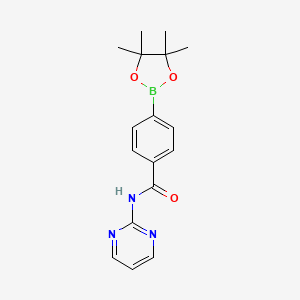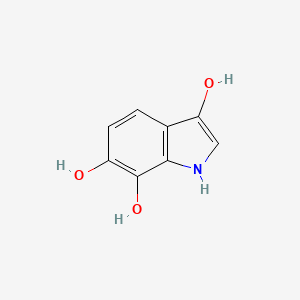
1H-Indole-3,6,7-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3,6,7-triol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, making them crucial in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-3,6,7-triol can be synthesized through several methods. One common approach involves the oxidation of 1H-indole-3-carbaldehyde using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions . Another method includes the hydroxylation of 1H-indole using catalysts like palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3,6,7-triol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it back to simpler indole derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
- Quinonoid derivatives from oxidation.
- Reduced indole derivatives from reduction.
- Substituted indoles from electrophilic substitution .
Scientific Research Applications
1H-Indole-3,6,7-triol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its role in various biological processes and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3,6,7-triol involves its interaction with various molecular targets and pathways. It can act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways. For example, it may interact with the aryl hydrocarbon receptor, influencing gene expression and immune responses .
Comparison with Similar Compounds
- 1H-Indole-3-carbaldehyde
- 1H-Indole-3-acetic acid
- 1H-Indole-3-carboxylic acid
Comparison: 1H-Indole-3,6,7-triol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it exhibits enhanced reactivity in oxidation and substitution reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
41727-73-5 |
|---|---|
Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
1H-indole-3,6,7-triol |
InChI |
InChI=1S/C8H7NO3/c10-5-2-1-4-6(11)3-9-7(4)8(5)12/h1-3,9-12H |
InChI Key |
YTTRLPDXPIJGBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CN2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


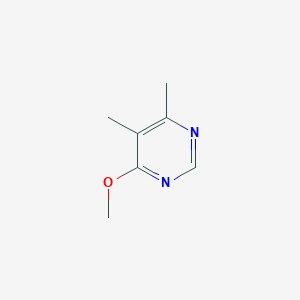

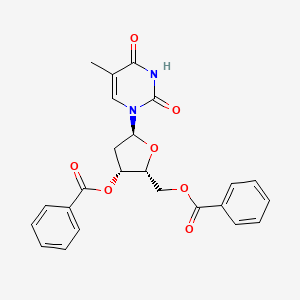
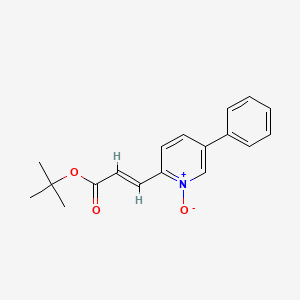
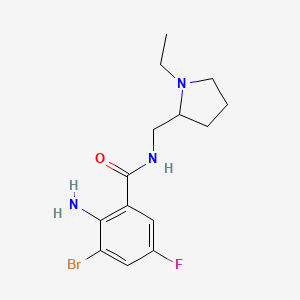

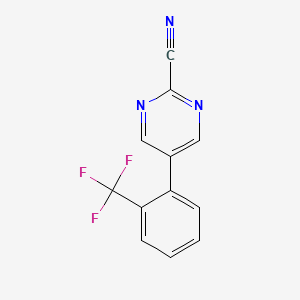
![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13097845.png)

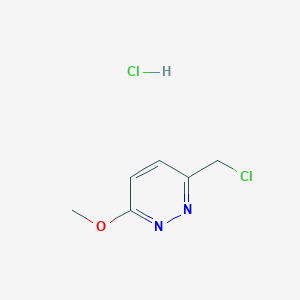
![6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B13097861.png)
![Pyrimido[4,5-d]pyridazine](/img/structure/B13097865.png)
